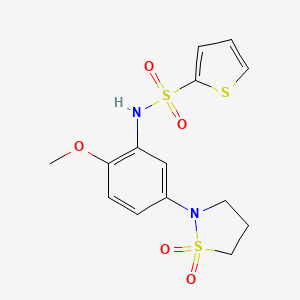

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-sulfonamide

説明

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-sulfonamide is a sulfonamide derivative characterized by a thiophene sulfonamide core linked to a substituted phenyl ring bearing a 1,1-dioxidoisothiazolidin-2-yl group and a methoxy substituent. This compound combines sulfur-containing heterocycles (thiophene and isothiazolidine dioxide) with a sulfonamide pharmacophore, a structural motif widely associated with diverse biological activities, including enzyme inhibition and antimicrobial properties .

特性

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O5S3/c1-21-13-6-5-11(16-7-3-9-23(16,17)18)10-12(13)15-24(19,20)14-4-2-8-22-14/h2,4-6,8,10,15H,3,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCMWUHNYKYCDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in treating inflammatory conditions and various cancers. This article explores its biological activity based on available research findings, including mechanisms of action, efficacy in different biological models, and potential applications.

Chemical Structure and Properties

The compound's structure features a thiophene ring and an isothiazolidine moiety, which contribute to its unique chemical properties. The molecular formula is , with a molecular weight of approximately 424.5 g/mol. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and cytokine production. Preliminary studies indicate that the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential use in treating inflammatory skin conditions like psoriasis and eczema.

Antitumor Activity

Recent investigations have highlighted the compound's antitumor properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549 and HCC827). The IC50 values for these cell lines were notably low, indicating potent activity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 2.12 |

| HCC827 | 5.13 |

| NCI-H358 | 0.85 |

These results suggest that the compound can effectively inhibit tumor cell proliferation and may serve as a lead compound for further development against lung cancer .

Anti-inflammatory Effects

The compound has shown promising results in reducing inflammation by modulating cytokine levels. In animal models of skin inflammation, it was observed to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating chronic inflammatory conditions.

Case Studies

Case Study 1: Psoriasis Treatment

A study involving a murine model of psoriasis demonstrated that treatment with this compound led to a significant reduction in psoriatic lesions and improved skin histology. The compound's ability to inhibit keratinocyte proliferation was noted as a key mechanism behind its therapeutic effects.

Case Study 2: Lung Cancer Cell Lines

In another study focusing on lung cancer cell lines, the compound was tested alongside standard chemotherapeutics like doxorubicin. The findings indicated that while doxorubicin showed significant cytotoxicity, the novel compound exhibited comparable or superior effects at lower concentrations, suggesting a favorable therapeutic index .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-sulfonamide and related sulfonamide derivatives:

Key Observations:

Structural Complexity vs. Compound 96 () demonstrates high potency as an anthrax lethal factor inhibitor due to its benzo[b]thiophene and benzothiazole groups, which provide rigid, planar structures for target interaction .

Heterocyclic Variations :

- Replacing thiophene with imidazole (as in M5B, ) alters electronic properties and solubility. Imidazole’s basicity could improve water solubility, whereas thiophene’s aromaticity may favor hydrophobic interactions .

Substituent Effects: The methoxy group in the target compound’s phenyl ring likely modulates steric and electronic effects, similar to the chloro-methoxy substitution in ’s anti-malarial compound . The phenoxy group in ’s analog increases molecular weight and lipophilicity, which may impact pharmacokinetics .

Q & A

Q. What are the standard synthetic routes for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)thiophene-2-sulfonamide?

The synthesis typically involves sulfonamide coupling between a substituted aniline derivative and a sulfonyl chloride. For example:

- Step 1 : React 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyaniline with thiophene-2-sulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts .

- Step 2 : Purify the product via recrystallization or column chromatography. Multi-step routes may include prior functionalization of the isothiazolidine ring, as seen in analogous sulfonamide syntheses involving dichlorobenzenesulfonyl chlorides .

Table 1 : Comparison of Synthetic Methods

| Reactants | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophene-2-sulfonyl chloride + substituted aniline | Triethylamine | DCM | 65–75 | |

| Analogous sulfonyl chloride + aminoarene | Pyridine | THF | 70–80 |

Q. How is the compound characterized spectroscopically?

Key techniques include:

- IR Spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and methoxy groups (C-O at ~1250 cm⁻¹) .

- NMR :

- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), aromatic protons from thiophene (δ 6.5–7.5 ppm) .

- ¹³C NMR : Sulfonamide sulfur-linked carbons (δ ~125–135 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the sulfonamide coupling step?

- Base Selection : Triethylamine may outperform pyridine in polar aprotic solvents (e.g., DMF) due to better HCl scavenging .

- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., oxidation of the amino group) .

- Solvent Choice : Dichloromethane (DCM) or THF improves solubility of aromatic intermediates compared to non-polar solvents . Contradictory yields in similar syntheses (e.g., 65% vs. 80%) may stem from trace moisture or impurities in the sulfonyl chloride .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., COX-1 vs. COX-2 inhibition)?

- Structural Analogues : Compare activity with compounds like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide, where subtle substituent changes (e.g., Cl vs. OCH₃) alter selectivity .

- Assay Conditions : Variability in enzyme inhibition assays (e.g., substrate concentration, incubation time) may explain discrepancies. Standardize protocols using reference inhibitors .

- Molecular Dynamics : Simulate binding interactions to identify key residues (e.g., COX-2’s Val523 vs. COX-1’s Ile434) that influence selectivity .

Q. What computational strategies are used to predict binding mechanisms with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., COX-1/2) .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen-bond acceptors from sulfonyl groups) using tools like PharmaGist .

- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to validate docking predictions .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., unexpected peaks in ¹H NMR)?

- Impurity Profiling : Byproducts like nitro derivatives (from amino group oxidation) or unreacted sulfonyl chloride may cause extra peaks. Use LC-MS to identify impurities .

- Solvent Artifacts : Residual DMSO in NMR samples can obscure signals. Ensure thorough drying or use deuterated solvents .

- Dynamic Effects : Conformational flexibility in the isothiazolidine ring may lead to splitting of signals. Variable-temperature NMR can clarify .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and high-purity sulfonyl chlorides to minimize side reactions .

- Characterization : Combine multiple techniques (e.g., HRMS + 2D NMR) for unambiguous structural confirmation .

- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。